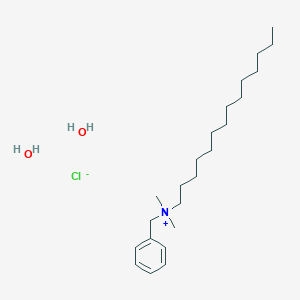

Benzyldimethyltetradecylammonium chloride dihydrate

Übersicht

Beschreibung

Benzyldimethyltetradecylammonium chloride dihydrate is a quaternary ammonium compound with the chemical formula CH₃(CH₂)₁₃N(Cl)(CH₃)₂CH₂C₆H₅·2H₂O. It is a cationic surfactant widely used in various applications due to its surface-active properties. This compound is also known for its role as a phase transfer catalyst in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Benzyldimethyltetradecylammonium chloride dihydrate can be synthesized through the quaternization of dimethylamine with tetradecyl chloride, followed by the reaction with benzyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous reactors and advanced purification techniques to ensure the final product meets stringent quality standards .

Analyse Chemischer Reaktionen

Types of Reactions

Benzyldimethyltetradecylammonium chloride dihydrate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in phase transfer catalysis, facilitating reactions between compounds in different phases .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include alkyl halides, sodium hydroxide, and various organic solvents. The reactions typically occur under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures .

Major Products

The major products formed from reactions involving this compound depend on the specific reactants and conditions used. In phase transfer catalysis, the compound helps produce a wide range of organic molecules, including polymers and pharmaceuticals .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : C23H42ClN·2H₂O

- Molecular Weight : 404.07 g/mol

- CAS Number : 147228-81-7

BDTAC is characterized by its surfactant properties, which allow it to interact effectively with both organic and aqueous phases, making it suitable for various applications.

Phase Transfer Catalyst

BDTAC is widely used as a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between immiscible phases, enhancing the efficiency of chemical reactions. This property is particularly useful in the production of fine chemicals and pharmaceuticals, where complex molecules are synthesized from simpler precursors .

Antimicrobial Agent

The compound exhibits significant antimicrobial activity, making it valuable in the pharmaceutical and cosmetic industries. It is commonly incorporated into formulations for disinfectants and antiseptics to prevent microbial growth and preserve product integrity .

Surfactant in Cleaning Products

As a cationic surfactant, BDTAC enhances the cleaning efficacy of household and industrial cleaning products. It improves the ability to remove dirt and oils from surfaces, which is crucial in maintaining hygiene standards in various settings .

Biocide in Water Treatment

BDTAC serves as a biocide in water treatment processes, helping to control microbial growth in industrial water systems. This application is essential for ensuring safety and hygiene in sectors such as food processing and pharmaceuticals .

Cosmetic Formulations

In the cosmetic industry, BDTAC is utilized for its emulsifying properties, aiding in the stabilization of formulations and improving texture. This contributes to consumer satisfaction by ensuring product quality and performance .

Case Study 1: Use as a Phase Transfer Catalyst

In a study examining the synthesis of triazine-containing fluoropolymers, BDTAC was employed as a phase transfer catalyst. The results indicated that its presence significantly increased the yield of the desired product compared to reactions without the catalyst. This demonstrates its effectiveness in facilitating complex organic reactions.

Case Study 2: Antimicrobial Efficacy

Research evaluating various quaternary ammonium compounds found that BDTAC exhibited strong antimicrobial properties against a range of bacteria and fungi. In formulations tested against common pathogens, BDTAC showed superior efficacy, highlighting its potential for use in medical disinfectants .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Phase Transfer Catalyst | Facilitates organic synthesis by enhancing reactant transfer between phases |

| Antimicrobial Agent | Used in disinfectants and antiseptics to prevent microbial growth |

| Surfactant | Enhances cleaning products' ability to remove dirt and oils |

| Biocide | Controls microbial growth in industrial water systems |

| Cosmetic Formulations | Stabilizes emulsions and improves product texture |

Wirkmechanismus

The mechanism of action of benzyldimethyltetradecylammonium chloride dihydrate involves its ability to disrupt cell membranes due to its cationic nature. The compound interacts with the negatively charged components of microbial cell membranes, leading to cell lysis and death. In phase transfer catalysis, it facilitates the transfer of reactants between different phases, enhancing reaction rates and yields .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzyldimethyldodecylammonium chloride: Similar in structure but with a shorter alkyl chain.

Benzyldimethylhexadecylammonium chloride: Similar in structure but with a longer alkyl chain.

Tetradecyltrimethylammonium bromide: Similar in function but with a different substituent on the nitrogen atom.

Uniqueness

Benzyldimethyltetradecylammonium chloride dihydrate is unique due to its specific alkyl chain length and the presence of the benzyl group, which enhances its surface-active properties and effectiveness as a phase transfer catalyst. Its dihydrate form also contributes to its stability and solubility in various solvents .

Biologische Aktivität

Benzyldimethyltetradecylammonium chloride dihydrate (BDTAC) is a quaternary ammonium compound known for its surfactant properties and biological activity. This article explores its biological effects, mechanisms of action, and implications in various fields, including medicine and environmental science.

- Molecular Formula : CHClN2HO

- Molecular Weight : 404.07 g/mol

- CAS Number : 147228-81-7

BDTAC is characterized by a long hydrophobic alkyl chain (tetradecyl) and a positively charged quaternary nitrogen, which contributes to its surfactant properties and biological activities.

Mechanisms of Biological Activity

BDTAC exhibits various biological activities, primarily attributed to its surfactant properties, which disrupt cellular membranes. The following mechanisms have been identified:

- Cytotoxicity : BDTAC can induce cell death in various cell types, including human articular chondrocytes and bacterial cells. Studies have shown that it causes significant cytotoxic effects at low concentrations, with a dose-dependent relationship observed in both human and bovine cells .

- Antimicrobial Activity : BDTAC has been shown to possess antimicrobial properties against a range of pathogens. It is effective against Gram-positive and Gram-negative bacteria, as well as certain viruses. In vitro studies indicate that BDTAC can inactivate enveloped viruses like HSV-2 and CMV at concentrations as low as 0.00125% .

- Hemolytic Activity : Research indicates that BDTAC is highly active in causing hemolysis of rabbit erythrocytes, which could be linked to its ability to disrupt cellular membranes .

- Biofilm Disruption : BDTAC has been studied for its ability to disrupt microbial biofilms, which are often resistant to conventional antimicrobial treatments. This property is particularly valuable in medical applications where biofilm formation can lead to persistent infections .

Toxicological Profile

The safety profile of BDTAC reveals several hazards:

- Acute Toxicity : Classified as harmful if ingested (Category 4) and corrosive to skin (Category 1) and eyes (Category 1). Symptoms of exposure include severe burns and respiratory distress .

- Aquatic Toxicity : Highly toxic to aquatic life with long-lasting effects, indicating a need for careful environmental management when using this compound .

Case Study 1: Antiviral Efficacy

A study evaluated the efficacy of BDTAC against Chlamydia trachomatis and various DNA/RNA viruses. Results showed over 99% killing efficiency against Chlamydia at very low concentrations (0.00125%) after just one minute of exposure .

Case Study 2: Biofilm Metabolization

Research on microbial biofilms demonstrated that bacteria could metabolize BDTAC, leading to resistance mechanisms being identified in strains exposed to sublethal concentrations. This study highlighted the potential for BDTAC to contribute to antimicrobial resistance if not used judiciously .

Data Summary Table

Eigenschaften

IUPAC Name |

benzyl-dimethyl-tetradecylazanium;chloride;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H42N.ClH.2H2O/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;;;/h15-17,19-20H,4-14,18,21-22H2,1-3H3;1H;2*1H2/q+1;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPZVNXGKBIJBW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.O.O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046606 | |

| Record name | Benzyldimethyltetradecylammonium chloride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147228-81-7 | |

| Record name | Benzenemethanaminium, N,N-dimethyl-N-tetradecyl-, chloride, dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147228817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyldimethyltetradecylammonium chloride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyldimethyltetradecylammonium chloride dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.